molecular formula C17H21NO B101590 N-(1-Adamantyl)benzamide CAS No. 19026-84-7

N-(1-Adamantyl)benzamide

Cat. No. B101590
CAS RN: 19026-84-7
M. Wt: 255.35 g/mol
InChI Key: HIMFTDSGLWYLKA-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)benzamide, also known as ADBA, is a chemical compound that belongs to the class of adamantane derivatives. It is a white crystalline solid that is soluble in organic solvents. ADBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.

Mechanism Of Action

The mechanism of action of N-(1-Adamantyl)benzamide is not fully understood. However, it has been suggested that N-(1-Adamantyl)benzamide exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDAC activity leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. N-(1-Adamantyl)benzamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.

Biochemical And Physiological Effects

N-(1-Adamantyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has been found to increase the expression of p21 and p27, which are cyclin-dependent kinase inhibitors that regulate the cell cycle. N-(1-Adamantyl)benzamide has also been found to increase the expression of Bax and decrease the expression of Bcl-2, which are proteins that regulate apoptosis. N-(1-Adamantyl)benzamide has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation.

Advantages And Limitations For Lab Experiments

N-(1-Adamantyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is soluble in organic solvents, which makes it easy to handle in the lab. N-(1-Adamantyl)benzamide has been extensively studied for its potential applications in medicinal chemistry, which makes it a valuable tool for drug discovery. However, N-(1-Adamantyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of N-(1-Adamantyl)benzamide. One direction is to investigate its potential applications in nanotechnology. N-(1-Adamantyl)benzamide has been shown to exhibit self-assembling properties, which makes it a potential candidate for the synthesis of nanomaterials. Another direction is to investigate its potential applications in materials science. N-(1-Adamantyl)benzamide has been found to exhibit liquid crystal properties, which makes it a potential candidate for the synthesis of liquid crystal materials. Further studies are needed to investigate the potential applications of N-(1-Adamantyl)benzamide in these fields.

Scientific Research Applications

N-(1-Adamantyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. N-(1-Adamantyl)benzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of influenza virus and hepatitis B virus. N-(1-Adamantyl)benzamide has been found to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

19026-84-7

Product Name

N-(1-Adamantyl)benzamide

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

N-(1-adamantyl)benzamide

InChI

InChI=1S/C17H21NO/c19-16(15-4-2-1-3-5-15)18-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19)

InChI Key

HIMFTDSGLWYLKA-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4

Other CAS RN

19026-84-7

Pictograms

Irritant

synonyms

N-(1-Adamantyl)benzamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a flask, 1 mmole of adamantane, 0.1 mmole of N-hydroxyphthalimide, 6 ml of benzonitrile and 1 ml of acetic acid were added to mix and the flask was equipped with a gas bag (about 1L) of nitrogen monoxide NO. The mixture was reacted for 20 hours at 100° C. with stirring. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was 92%, and 1-benzoylaminoadamantane (yield 65%), 1-adamantanol (yield 7%), 1-nitroadamantane (yield 6%), 1-acetyloxyadamantane (yield 2%) and 2-adamantanone (yield 2%) were formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
nitrogen monoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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